![molecular formula C14H19N3O2 B1604844 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole CAS No. 73215-11-9](/img/structure/B1604844.png)
1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole
Overview
Description
1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitro group at the 7th position, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole typically involves a multi-step process. One common method starts with the nitration of 5,6-dimethyl-1H-benzimidazole using nitric acid as the nitrating agent. The nitration reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance safety and efficiency. The use of advanced reactors and optimized reaction conditions can help achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used for the reduction of nitro groups.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole exhibit antimicrobial properties. Research has shown that modifications in the benzimidazole structure can enhance their efficacy against various pathogens.
Case Study: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, derivatives of benzimidazole demonstrated significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the nitro group in enhancing antibacterial activity.
Environmental Impact Assessment
The compound's role as a pesticide metabolite necessitates thorough environmental assessments. Its persistence in soil and water systems can lead to bioaccumulation, affecting non-target organisms.
Ecotoxicological Data
The ecotoxicological profile of this compound reveals:
Endpoint | Value |
---|---|
LC50 (Inhalation, rat) | 26.8 mg/l (4h) |
LD50 (Oral, rat) | 1320 - 6690 mg/kg |
Predicted No Effect Concentration (PNEC) | Water: 10 mg/l |
Regulatory Considerations
Due to its classification as a pesticide metabolite, the compound is subject to regulatory scrutiny under various environmental protection laws. It is essential for researchers and manufacturers to comply with guidelines regarding its usage and disposal.
Mechanism of Action
The mechanism of action of 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The compound may also inhibit specific enzymes or disrupt cellular processes by binding to target proteins .
Comparison with Similar Compounds
Similar Compounds
Pendimethalin: N-(1-Ethylpropyl)-2,6-dinitro-3,4-xylidine is a similar compound used as a herbicide.
Other Benzimidazoles: Compounds such as 5,6-dimethyl-1H-benzimidazole and its derivatives share structural similarities.
Uniqueness
1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 7th position and the ethylpropyl group at the 1st position differentiates it from other benzimidazole derivatives .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole, with the CAS number 73215-11-9, is a synthetic compound that has garnered attention for its potential biological activities. This compound is a derivative of benzimidazole, a class of compounds known for various pharmacological properties, including anti-parasitic and anti-cancer activities. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, potential applications, and relevant research findings.
- Molecular Formula : C14H19N3O2
- Molecular Weight : 261.32 g/mol
- Structure : The compound contains a benzimidazole core substituted with a nitro group and ethylpropyl side chain, which may influence its biological interactions.
Table 1: Chemical Characteristics
Property | Value |
---|---|
CAS Number | 73215-11-9 |
Molecular Formula | C14H19N3O2 |
Molecular Weight | 261.32 g/mol |
Storage Conditions | -20 °C |
Solvent Used | Acetonitrile |
The biological activity of this compound has been primarily studied in relation to its herbicidal properties. It acts by inhibiting microtubule assembly during cell division, which is crucial for the growth and reproduction of plants. This mechanism is similar to that of other dinitroaniline herbicides.
Case Studies and Research Findings
- Herbicidal Activity : Research indicates that this compound exhibits selective herbicidal activity against various weed species by disrupting mitosis in plant cells. It has shown effective control over species like Alopecurus myosuroides, which are known for their resistance to other herbicides .
- Toxicological Studies : Toxicity assessments have revealed that while the compound is effective as a herbicide, it poses certain risks to non-target organisms. The derived no-effect levels (DNEL) for workers and consumers indicate exposure limits that must be adhered to in agricultural settings .
- Environmental Impact : The predicted no-effect concentration (PNEC) values suggest that care must be taken to prevent contamination of aquatic environments, as the compound can leach into water systems .
Table 2: Toxicological Data
Exposure Route | DNEL (Workers) | DNEL (Consumers) |
---|---|---|
Inhalation | 68 mg/m³ | 220 mg/m³ |
Skin Contact | 32.2 mg/kg BW/d | Not applicable |
Applications in Research
The compound's structural properties have made it a subject of interest in drug design and agricultural research. Its ability to interact with biological systems suggests potential applications beyond herbicides:
- Drug Development : There is ongoing research into modifying the structure of similar benzimidazole derivatives for use as pharmaceuticals targeting various diseases, including cancer and parasitic infections .
- Environmental Testing : As a reference standard in environmental testing, this compound assists in assessing pesticide residues in soil and water samples .
Properties
IUPAC Name |
5,6-dimethyl-7-nitro-1-pentan-3-ylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-5-11(6-2)16-8-15-12-7-9(3)10(4)13(14(12)16)17(18)19/h7-8,11H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXECYAIQPVLQQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C=NC2=C1C(=C(C(=C2)C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223462 | |
Record name | 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73215-11-9 | |
Record name | 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073215119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-ETHYLPROPYL)-5,6-DIMETHYL-7-NITRO-1H-BENZIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY4DOC4P28 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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